molecular formula C8H15Cl2N3O B2892580 1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 2173999-93-2

1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride

Cat. No.: B2892580
CAS No.: 2173999-93-2
M. Wt: 240.13
InChI Key: INEXDZQNJKANCV-UHFFFAOYSA-N
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Description

1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C8H14ClN3O and a molecular weight of 203.67 g/mol . This compound is characterized by the presence of an oxazole ring and a piperazine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with an oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 1,3-oxazol-4-ylmethyl group. This structural arrangement is believed to contribute to its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The dihydrochloride form enhances solubility and stability, making it suitable for various laboratory applications.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. Studies have shown that it interferes with viral replication processes, potentially modulating host cellular responses to enhance antiviral efficacy. For instance, preliminary investigations have suggested its effectiveness against various viral pathogens, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated significant effects against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

In addition to its antiviral and antimicrobial properties, this compound has been studied for its anticancer activities. Initial findings suggest that it may induce cytotoxic effects in various cancer cell lines. For example, the compound has shown selective cytotoxicity with IC50 values below 10 µM against specific cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may inhibit key enzymes involved in viral replication.
  • Cell Membrane Disruption : Its interaction with bacterial membranes can lead to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : The oxazole derivative is then reacted with piperazine to form the final product.
  • Salt Formation : The dihydrochloride salt is formed to enhance solubility.

Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Applications in Research

This compound has a wide range of applications in scientific research:

Application AreaDescription
Medicinal Chemistry Used as a building block for synthesizing new therapeutic agents.
Pharmacology Investigated for potential therapeutic uses in treating infections and cancers.
Material Science Explored as an intermediate in the development of novel materials.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antiviral Efficacy : A study demonstrated significant antiviral activity against influenza virus in vitro, with a notable reduction in viral load upon treatment.
  • Antimicrobial Testing : In another investigation, the compound showed promising results against multi-drug resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those typically required for existing treatments.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-3-11(4-2-9-1)5-8-6-12-7-10-8;;/h6-7,9H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEXDZQNJKANCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=COC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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